molecular formula C19H18N2O4 B2400747 methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207014-76-3

methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2400747
CAS No.: 1207014-76-3
M. Wt: 338.363
InChI Key: QALYMRMNKLNXOY-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a 3,5-dimethoxyphenylamino substituent at the 4-position and a methyl carboxylate group at the 2-position. The 3,5-dimethoxy substitution on the phenyl ring introduces electron-donating groups that may enhance solubility and influence binding interactions in biological systems.

This structural motif is common in pharmaceuticals, where ester groups serve as prodrugs or modulate lipophilicity.

Properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-13-8-12(9-14(10-13)24-2)20-17-11-18(19(22)25-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALYMRMNKLNXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Activities References
Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate Quinoline 4-(3,5-dimethoxyphenyl)amino; 2-methyl carboxylate Potential kinase inhibition (inferred)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 4-amino; 2-(4-chlorophenyl); 3-(4-methoxyphenyl) Melting point: 223–225°C (ethanol)
PKI-587 (Kinase Inhibitor) Quinoxaline 3,5-dimethoxyphenylamino; sulfamoyl; urea linkages PI3K/mTOR inhibitor
Verapamil Related Compound B Benzeneacetonitrile 3,4-dimethoxyphenethyl; nitrile; isopropyl Calcium channel modulation
4-(3,4-Dimethoxyphenyl)butanoic acid derivative Butanoate 3,4-dimethoxyphenyl; methyl ester Intermediate for drug synthesis
Functional Group and Positional Isomerism
  • In contrast, 3,4-dimethoxy analogues (e.g., Verapamil-related compounds) exhibit asymmetric substitution, which may alter receptor selectivity . The 4-methoxyphenyl substituent in compound 4k () highlights how para-substitution on the phenyl ring affects physicochemical properties, such as melting points and solubility .
  • Core Heterocycle Differences: Quinoline vs. Quinoxaline (PKI-587): Quinoxalines have two adjacent nitrogen atoms, increasing electron deficiency and altering binding modes in kinase targets compared to quinolines . Benzeneacetonitrile (Verapamil analogue): The nitrile group introduces polarity and metabolic stability, contrasting with the methyl carboxylate’s ester lability .

Biological Activity

Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate (MMQ-2) is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MMQ-2 features a quinoline core with various substituents that enhance its biological activity. The structural formula can be represented as follows:

C19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{4}

Key structural components include:

  • A methyl ester group.
  • An amino group attached to a 3,5-dimethoxyphenyl ring.

The unique arrangement of these groups contributes to its interaction with biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that MMQ-2 exhibits significant biological activities, including:

  • Antitumor Activity : MMQ-2 has shown promising results in inhibiting the proliferation of cancer cell lines. Studies suggest it may act as an inhibitor of c-Myc/MAX dimerization and DNA binding, critical pathways in cancer progression .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Its structural features enable it to interact with bacterial enzymes, potentially leading to inhibition of growth .

The mechanism of action for MMQ-2 involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding can modulate biochemical pathways, leading to either inhibition or activation depending on the target. Specific interactions include:

  • Inhibition of enzyme activity related to cancer cell metabolism.
  • Disruption of bacterial cell wall synthesis through enzyme inhibition.

Synthesis Methods

The synthesis of MMQ-2 typically involves multi-step processes:

  • Friedländer Synthesis : Condensation of aniline derivatives with ketones under acidic or basic conditions to form the quinoline core.
  • Functionalization : Further modifications introduce the methyl, carboxylate ester, and amino groups.

The following table summarizes different synthetic routes and their outcomes:

StepReaction TypeKey ReagentsOutcome
1FriedländerAniline, KetoneQuinoline intermediate
2FunctionalizationMethyl iodide, Carboxylic acid derivativesFinal product (MMQ-2)

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of MMQ-2:

  • Antitumor Efficacy : In vitro studies demonstrated that MMQ-2 effectively inhibits the growth of various cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against breast cancer cells .
  • Antimicrobial Testing : A recent evaluation showed that MMQ-2 exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research has highlighted how modifications in the phenyl ring influence biological activity. For example, variations in methoxy positioning can alter electronic properties, affecting binding affinity and potency against target enzymes .

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